3-(4-hydroxyphenyl)-1H-imidazol-2-one
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Overview
Description
3-(4-hydroxyphenyl)-1H-imidazol-2-one is a heterocyclic compound that features an imidazole ring substituted with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyphenyl)-1H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with glycine in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-(4-hydroxyphenyl)-1H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
3-(4-hydroxyphenyl)-1H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antioxidant properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-hydroxyphenyl)-1H-imidazol-2-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The hydroxyphenyl group plays a crucial role in its binding affinity and specificity. Pathways involved include oxidative stress response and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-hydroxyphenyl)propanoic acid
- 4-hydroxyphenylacetic acid
- 4-hydroxyphenylpyruvic acid
Uniqueness
3-(4-hydroxyphenyl)-1H-imidazol-2-one is unique due to its imidazole ring, which imparts distinct chemical properties and biological activities compared to other hydroxyphenyl derivatives. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-1H-imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-3-1-7(2-4-8)11-6-5-10-9(11)13/h1-6,12H,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUGZIQRWQHPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CNC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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